molecular formula C21H23NO3 B14502413 1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol CAS No. 64577-45-3

1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol

Katalognummer: B14502413
CAS-Nummer: 64577-45-3
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: XINRZHPCZIOIQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol is a complex organic compound known for its diverse applications in various scientific fields. This compound features a naphthalene ring, an amino group, and a phenoxyethoxy moiety, making it a unique molecule with significant potential in research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol typically involves multiple steps, starting with the preparation of the naphthalene derivative. The amino group is introduced through a substitution reaction, followed by the addition of the phenoxyethoxy group via an etherification process. Common reagents used in these reactions include naphthalene, phenol, and various amines, under conditions such as refluxing in organic solvents .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Techniques such as distillation and crystallization are used for purification .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    Propranolol: A beta-adrenergic antagonist with a similar naphthalene structure.

    1-(Naphthalen-1-yloxy)-3-[nitroso(propan-2-yl)amino]propan-2-ol: Another compound with a naphthalene ring and amino group.

Uniqueness: 1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

64577-45-3

Molekularformel

C21H23NO3

Molekulargewicht

337.4 g/mol

IUPAC-Name

1-(naphthalen-1-ylamino)-3-(2-phenoxyethoxy)propan-2-ol

InChI

InChI=1S/C21H23NO3/c23-18(16-24-13-14-25-19-9-2-1-3-10-19)15-22-21-12-6-8-17-7-4-5-11-20(17)21/h1-12,18,22-23H,13-16H2

InChI-Schlüssel

XINRZHPCZIOIQI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCCOCC(CNC2=CC=CC3=CC=CC=C32)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.